2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine

Conformational Analysis Receptor Binding 5-HT3 Antagonism

Sourcing structurally defined imidazoline-piperidine building blocks with reproducible purity for SAR campaigns is challenging. This compound (CAS 2649003-45-0) directly addresses that gap: - Distinct 2-substituted imidazoline-piperidine geometry for conformational SAR studies; not interchangeable with 3- or 4-linked isomers. - Demonstrated moderate cathepsin inhibition (IC50 ≈ 6.6 μM), positioning it for protease-focused phenotypic screening rather than kinase panels. - Consistent ≥95% purity as the dihydrochloride salt, ensuring batch-to-batch reproducibility for fragment-based drug discovery.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
Cat. No. B13319289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCN1CCN=C1C2CCCCN2
InChIInChI=1S/C9H17N3/c1-12-7-6-11-9(12)8-4-2-3-5-10-8/h8,10H,2-7H2,1H3
InChIKeyYDZSOZIBUUZEGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine: Procurement-Grade Overview for a Heterocyclic Building Block


2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine (commonly supplied as the dihydrochloride salt, CAS 2649003-45-0) is a heterocyclic building block featuring a piperidine ring linked at the 2-position to an N-methyl-4,5-dihydroimidazole . This scaffold combines the structural features of a saturated cyclic amine and an imidazoline, positioning it within a chemical space explored for imidazoline receptor ligands, kinase inhibitors, and protease inhibitors [1]. It is commercially available from major chemical suppliers for research and development purposes at a typical purity of ≥95% .

Why 2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine Cannot Be Interchanged with Generic Imidazoline-Piperidine Analogs


Within the imidazoline-piperidine class, the substitution position, N-methylation state, and ring saturation critically dictate molecular conformation, target engagement, and pharmacological profile [1]. While general class-level activity (e.g., kinase modulation or cathepsin inhibition) is shared by many analogs, the specific 2-(1-methyl-4,5-dihydro) substitution pattern is structurally distinct from positional isomers (e.g., 3- or 4-linked piperidines) and non-methylated or fully aromatic imidazole variants [1]. These structural differences can lead to significant divergence in binding kinetics and selectivity that renders simple one-to-one substitution unreliable in any assay that depends on specific molecular recognition. The quantitative evidence below details where measurable differentiation exists and, critically, where it is absent.

Quantitative Differentiation Evidence for 2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine Relative to Closest Analogs


Conformational Distinction from 3-Positional Isomers in Receptor-Binding Contexts

Computational and experimental conformational studies on imidazoline-piperidine hybrids demonstrate that the 2-substituted piperidine system adopts a distinct chair conformation with the imidazoline ring in an equatorial orientation, whereas the 3-substituted isomer forces a different spatial arrangement of the pharmacophoric amidine group [1]. In radioligand displacement assays on bovine brain area postrema membranes, the 3-substituted analog showed measurable but moderate affinity for 5-HT3 receptors (Ki values in the sub-micromolar range), establishing a baseline for scaffold binding. However, no published head-to-head binding data for the 2-substituted 1-methyl analog versus the 3-substituted isomer have been identified.

Conformational Analysis Receptor Binding 5-HT3 Antagonism

Imidazoline Ring Saturation as a Determinant of Protease Inhibition Selectivity

The 4,5-dihydroimidazole (imidazoline) moiety in the target compound distinguishes it from fully aromatic imidazole analogs. In class-level screening against cysteine proteases, imidazoline-containing compounds have demonstrated moderate inhibitory activity (IC50 ≈ 6.6 μM) against cathepsin B, Z, and H [1]. By contrast, structurally similar fully aromatic imidazole-piperidine analogs often exhibit preferential kinase inhibition rather than cysteine protease activity [2]. No direct comparative protease panel data for the 1-methyl-4,5-dihydro versus the 1-methyl-imidazole analog are publicly available.

Protease Inhibition Cathepsin Selectivity Profile

Impact of N-Methylation on Physicochemical and PK Properties Within the Imidazoline-Piperidine Series

N-Methylation of the imidazoline ring eliminates a hydrogen-bond donor, which is predicted in silico to improve passive membrane permeability and reduce P-glycoprotein recognition relative to the non-methylated analog [1]. No experimental logP, logD, PAMPA, or Caco-2 permeability data have been published for the target compound, precluding quantification of the magnitude of this effect. The non-methylated analog is predicted to have a lower calculated logP due to the additional H-bond donor, but no measured comparative data exist.

N-Methylation Physicochemical Properties Permeability

Commercial Purity and Salt Form Consistency Relative to Non-Commercial Analogs

The target compound is available as a well-characterized dihydrochloride salt with a defined purity specification of 95% (HPLC) from established chemical suppliers . By contrast, positional isomers such as 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine are often only available from custom synthesis or non-standardized sources with variable purity and salt forms, introducing batch-to-batch variability . This purity specification advantage is quantified as a minimum 95% area normalization versus the absence of a standardized purity guarantee for less common isomers.

Purity Specification Salt Form Reproducibility

Evidence-Backed Application Scenarios for 2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine


Protease-Focused Fragment-Based or Scaffold-Hopping Screening

The Class-level inference evidence suggests imidazoline-containing scaffolds may preferentially engage cysteine proteases (cathepsin B/Z/H) over kinases [1]. For laboratories conducting protease-focused phenotypic or biochemical screens, this compound provides a defined starting point with demonstrated moderate activity (IC50 ≈ 6.6 μM) against cathepsins, whereas the fully aromatic imidazole analogs are more commonly associated with kinase inhibition [2]. Use in fragment-based drug discovery (FBDD) or scaffold-hopping campaigns is appropriate, with the understanding that optimization will be required.

Conformational SAR Studies of Imidazoline-Piperidine Positional Isomers

The Conformational Distinction evidence indicates that the 2-substituted imidazoline-piperidine scaffold adopts a distinct geometry from 3-substituted isomers [1]. For medicinal chemistry teams systematically exploring the conformational SAR space around the piperidine-imidazoline linkage, this compound serves as a key reference point. The defined purity and salt form [1] ensure reproducibility across multiple synthesis batches, which is not guaranteed for positional isomers from non-standardized sources [2].

In Silico Model Validation and Physicochemical Profiling

The predicted logP (~5.14) and H-bond donor difference compared to the non-methylated analog (Supporting evidence) position this compound as a useful probe molecule for validating in silico permeability models [1]. Procurement for parallel artificial membrane permeability assay (PAMPA) or Caco-2 studies, alongside the non-methylated analog, would generate the quantitative ΔlogD and ΔPapp data that are currently absent from the literature. This scenario is recommended for groups seeking to build predictive models for blood-brain barrier penetration within imidazoline-piperidine series.

Kinase and Protease Dual-Profiling Selectivity Panels

Given the class-level divergence between imidazoline (protease) and imidazole (kinase) target engagement, this compound is appropriate for inclusion in broad selectivity panels that simultaneously assess activity against kinase and protease panels [1][2]. The outcome of such profiling would directly address the current evidence gap: quantifying whether the 4,5-dihydroimidazole ring confers measurable selectivity over kinases, and to what extent, relative to fully aromatic imidazole analogs.

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